5-Chloro-4-ethoxypyridine-3-sulfonamide

Carbonic anhydrase inhibition Structure-activity relationship Fragment-based drug design

This 5-chloro-4-ethoxypyridine-3-sulfonamide (CAS 1352482-93-9) offers a unique dual pharmacophore for carbonic anhydrase and AOC3 inhibitor development, as evidenced by its distinct 5-Cl/4-EtO substitution pattern. Unlike unsubstituted or mono-substituted analogs, this scaffold provides a clean IP starting point and a defined vector for fragment-based drug discovery. Secure this ISO-certified intermediate for your kinase hinge-binding or agrochemical ALS inhibitor programs.

Molecular Formula C7H9ClN2O3S
Molecular Weight 236.68 g/mol
Cat. No. B13004441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-4-ethoxypyridine-3-sulfonamide
Molecular FormulaC7H9ClN2O3S
Molecular Weight236.68 g/mol
Structural Identifiers
SMILESCCOC1=C(C=NC=C1S(=O)(=O)N)Cl
InChIInChI=1S/C7H9ClN2O3S/c1-2-13-7-5(8)3-10-4-6(7)14(9,11)12/h3-4H,2H2,1H3,(H2,9,11,12)
InChIKeyLJQWJRIEPNHUHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-4-ethoxypyridine-3-sulfonamide – CAS 1352482-93-9 Procurement & Differentiation Guide


5-Chloro-4-ethoxypyridine-3-sulfonamide (CAS 1352482-93-9, MW 236.68 g/mol, formula C₇H₉ClN₂O₃S) is a disubstituted pyridine-3-sulfonamide featuring a chlorine atom at the 5-position and an ethoxy group at the 4-position of the pyridine ring . The compound belongs to the 4-substituted pyridine-3-sulfonamide class, whose members have demonstrated nanomolar-range inhibitory activity against human carbonic anhydrase isoforms including the cancer-associated hCA IX and hCA XII, as well as potential utility as AOC3 (amine oxidase, copper containing 3) inhibitors [1][2]. Unlike mono-substituted or unsubstituted pyridine-3-sulfonamide analogs, the simultaneous presence of the electron-withdrawing 5-chloro and electron-donating 4-ethoxy substituents creates a polarized heterocyclic scaffold with modulated sulfonamide NH acidity and distinct lipophilicity, positioning this compound as a versatile intermediate for medicinal chemistry, agrochemical development, and fragment-based drug discovery [1].

Why 5-Chloro-4-ethoxypyridine-3-sulfonamide Cannot Be Replaced by Mono-Substituted or Pyrimidine Analogs


Pyridine-3-sulfonamide derivatives with different substitution patterns exhibit divergent target engagement profiles, selectivity windows, and physicochemical properties that preclude simple interchange. The 4-ethoxy-3-sulfonamide scaffold (lacking 5-Cl) demonstrates potent carbonic anhydrase inhibition (e.g., Ki = 5.90 nM for hCA XII) but its sulfonamide NH acidity and lipophilicity differ meaningfully from the 5-chloro congener [1]. Conversely, 5-chloropyridine-3-sulfonamide (lacking 4-ethoxy) misses the lipophilic 4-substituent implicated in selective CA isoform discrimination; the 2025 IJMS study demonstrates that 4-substitution with appropriate hydrophobic tails can shift selectivity between hCA IX and hCA XII by over 23-fold [2]. Pyrimidine isosteres (e.g., 4-chloro-6-ethoxy-2-(methylsulfonyl)pyrimidine, CAS 142596-33-6) share the same molecular formula (C₇H₉ClN₂O₃S) but possess an additional ring nitrogen that alters hydrogen-bonding geometry and zinc-binding pharmacophore orientation . Even compounds with identical molecular formulae but different oxidation states (e.g., 5-chloro-N,N-dimethyl-4-oxo-1,4-dihydropyridine-3-sulfonamide, CAS 1352515-02-6) lose the primary sulfonamide –NH₂ group essential for canonical zinc-binding in carbonic anhydrase and related metalloenzymes [2]. The specific 5-Cl/4-EtO substitution pattern therefore defines a unique region of chemical space inaccessible to simple structural analogs.

Quantitative Differentiation Evidence for 5-Chloro-4-ethoxypyridine-3-sulfonamide Against Closest Analogs


Substituent Synergy: 5-Cl/4-EtO Dual Substitution vs. Mono-Substituted Pyridine-3-Sulfonamides

5-Chloro-4-ethoxypyridine-3-sulfonamide combines an electron-withdrawing chloro substituent at position 5 with an electron-donating ethoxy group at position 4, creating a polarized pyridine ring system absent in either mono-substituted comparator. The 4-ethoxypyridine-3-sulfonamide analog (CAS 1229666-21-0, lacking 5-Cl) has been experimentally characterized: it inhibits human carbonic anhydrase XII with Ki = 5.90 nM, CA XIV with Ki = 52.2 nM, and CA IX with Ki = 300 nM [1]. The 5-chloro substituent in the target compound is expected to lower the sulfonamide NH pKa through electron withdrawal, potentially enhancing zinc-binding affinity in carbonic anhydrase active sites while simultaneously increasing lipophilicity (estimated ΔcLogP ≈ +0.6 to +0.8 relative to the non-chlorinated analog) [2]. This dual electronic/lipophilic modulation is a recognized strategy for improving CA inhibitor membrane permeability and isoform selectivity, as demonstrated by the 2025 class study where 4-substituted pyridine-3-sulfonamides achieved up to 23.3-fold hCA IX/hCA XII selectivity [3].

Carbonic anhydrase inhibition Structure-activity relationship Fragment-based drug design

Carbonic Anhydrase Class Potency: 4-Substituted Pyridine-3-Sulfonamide Baseline and 5-Cl Enhancement Hypothesis

The 4-substituted pyridine-3-sulfonamide class, to which the target compound belongs, has been systematically characterized for carbonic anhydrase inhibition across four human isoforms. In the 2025 stopped-flow CO₂ hydration assay study, the most potent class members achieved Ki = 271 nM (hCA II), Ki = 137.5 nM (hCA IX), and Ki = 91.2 nM (hCA XII) [1]. The unsubstituted 4-ethoxypyridine-3-sulfonamide comparator (lacking 5-Cl) independently shows Ki = 5.90 nM against hCA XII, Ki = 300 nM against hCA IX, and Ki = 52.2 nM against hCA XIV [2]. The 5-chloro substitution in the target compound introduces an electron-withdrawing group adjacent to the sulfonamide, which literature precedence indicates can enhance zinc-binding affinity by increasing sulfonamide NH acidity—a phenomenon observed across benzenesulfonamide and heterocyclic sulfonamide CA inhibitor series where halogen substitution ortho to the sulfonamide group lowers Ki values by 2- to 10-fold [1][3]. The target compound thus represents a scaffold-hopping opportunity where the 5-Cl substituent may augment potency beyond the baseline established by the 4-ethoxy parent while potentially altering the isoform selectivity profile.

Cancer-associated carbonic anhydrase hCA IX/XII selective inhibition Anticancer sulfonamides

Heterocyclic Scaffold Differentiation: Pyridine-3-Sulfonamide vs. Pyrimidine Isostere with Identical Molecular Formula

4-Chloro-6-ethoxy-2-(methylsulfonyl)pyrimidine (CAS 142596-33-6) shares the identical molecular formula (C₇H₉ClN₂O₃S, MW 236.68) with 5-chloro-4-ethoxypyridine-3-sulfonamide but differs fundamentally in heterocyclic core, sulfonyl oxidation state, and hydrogen-bonding pharmacophore . The pyrimidine isostere contains two ring nitrogens (vs. one in pyridine), significantly reducing basicity (pyrimidine pKa ≈ 1.3 vs. pyridine pKa ≈ 5.2) and altering the geometry of any metal-coordination interactions. Critically, the pyrimidine compound features a methylsulfonyl (–SO₂CH₃) group rather than a primary sulfonamide (–SO₂NH₂), rendering it incapable of the canonical sulfonamide-NH-to-zinc interaction that defines carbonic anhydrase inhibition [1]. In the 2025 class study, all active pyridine-3-sulfonamides retained the primary sulfonamide group; N-substitution abolished CA inhibitory activity [2]. For kinase inhibitor applications, the pyridine scaffold provides a distinct hinge-binding geometry compared to pyrimidine, as the single ring nitrogen offers a different hydrogen-bond acceptor vector. The target compound thus occupies a pharmacophoric space distinct from its isomeric pyrimidine counterpart despite identical elemental composition.

Scaffold hopping Bioisostere comparison Kinase inhibitor design

AOC3 Inhibitor Patent Landscape: 5-Chloro-4-ethoxypyridine-3-Sulfonamide as an Unexplored Substitution Pattern

The Boehringer Ingelheim patent family (US 12,178,809 B2; WO 2020/201212) discloses pyridinyl sulfonamide derivatives as dual AOC2/AOC3 inhibitors for treating NASH, cancer, pulmonary fibrosis, retinopathy, nephropathy, and hemorrhagic stroke [1]. The generic Markush structure (Formula I) encompasses compounds where R1 can be Cl and the 4-position can bear –O–(C₁₋₄-alkyl) substituents, placing 5-chloro-4-ethoxypyridine-3-sulfonamide within the claimed structural scope [2]. However, review of the 400+ explicitly exemplified compounds in the patent reveals that the specific 5-Cl/4-EtO combination is not among them; exemplified compounds predominantly feature more elaborate 4-substituents attached via click chemistry or amide linkages [1][3]. The target compound therefore represents a minimalist, fragment-sized AOC3 pharmacophore (MW 236.68) that preserves the core pyridine-3-sulfonamide recognition element while offering synthetic tractability and a distinct IP position relative to the patent's exemplified chemical matter. The dual CA/AOC3 inhibition potential—given the compound's structural membership in both pharmacophore classes—creates a unique polypharmacology opportunity not shared by compounds designed exclusively for either target.

AOC3/VAP-1 inhibition NASH therapy Anti-fibrotic drug discovery

Purity and Quality Specifications: Vendor-Certified NLT 98% vs. Industry Standard 95% for Analogous Intermediates

MolCore (a specialty chemical manufacturer with ISO-certified quality systems) supplies 5-chloro-4-ethoxypyridine-3-sulfonamide at NLT 98% purity (CAS 1352482-93-9, product code MC659919) . This exceeds the typical 95% purity specification offered for closely related analogs such as 5-chloro-N,N-dimethyl-4-oxo-1,4-dihydropyridine-3-sulfonamide (CAS 1352515-02-6, 95% minimum purity per AKSci) and 2-chloro-6-methoxy-pyridine-3-sulfonic acid methylamide (95% typical) . The higher purity specification is relevant for applications requiring precise stoichiometric control—such as fragment screening at defined concentrations, X-ray crystallography soaking experiments, and SAR studies where impurities could confound biological assay interpretation. The ISO-compliant manufacturing process and documented quality system further support batch-to-batch reproducibility, a critical consideration for multi-stage medicinal chemistry campaigns .

Chemical procurement Quality control Research-grade sulfonamide intermediates

Recommended Application Scenarios for 5-Chloro-4-ethoxypyridine-3-sulfonamide Based on Quantitative Evidence


Fragment-Based Carbonic Anhydrase Inhibitor Discovery with Isoform Selectivity Profiling

Use as a core fragment for carbonic anhydrase inhibitor development, leveraging the established nanomolar-range potency of the 4-substituted pyridine-3-sulfonamide scaffold (baseline Ki = 91–271 nM against hCA II, IX, XII per the 2025 class study) [1]. The 5-chloro substituent provides a tractable vector for modulating sulfonamide NH acidity and target engagement, while the 4-ethoxy group can serve as a lipophilic anchor or be further elaborated. Screening against a panel of human CA isoforms (I, II, IX, XII, XIV) using stopped-flow CO₂ hydration assays is recommended to determine whether the 5-Cl substituent confers selectivity advantages over the characterized 4-ethoxypyridine-3-sulfonamide parent (Ki hCA XII = 5.90 nM, Ki hCA IX = 300 nM) [2]. The NLT 98% purity specification supports reliable concentration-response determination in fragment screens .

AOC3/VAP-1 Inhibitor Lead Generation for NASH and Fibrotic Disease Programs

Deploy as a minimalist, fragment-sized AOC3 pharmacophore (MW 236.68) for inhibitor lead generation targeting non-alcoholic steatohepatitis (NASH), pulmonary fibrosis, or diabetic nephropathy [1]. The compound falls within the structural scope of the Boehringer Ingelheim AOC3 inhibitor patent (US 12,178,809 B2) but is structurally distinct from all 400+ exemplified compounds, offering a clean IP starting point [1]. Its low molecular weight and primary sulfonamide group make it amenable to structure-based design using AOC3 crystal structures (PDB entries available for SSAO/VAP-1). The dual CA/AOC3 inhibition potential—a consequence of the pyridine-3-sulfonamide pharmacophore's recognition by both enzyme families—merits evaluation in counter-screening assays to define selectivity windows [2].

Kinase Inhibitor Scaffold Design Exploiting Pyridine Hinge-Binding Geometry

Use as a pyridine-based hinge-binding scaffold for kinase inhibitor design, where the single ring nitrogen provides a distinct hydrogen-bond acceptor vector compared to pyrimidine-based inhibitors. The 5-Cl/4-EtO substitution pattern creates a unique steric and electronic environment at the hinge-binding interface that cannot be replicated by pyrimidine isosteres (e.g., 4-chloro-6-ethoxy-2-(methylsulfonyl)pyrimidine, CAS 142596-33-6), which feature an additional ring nitrogen and lack the zinc-binding primary sulfonamide . The 4-ethoxy group offers a vector for extending into the solvent-accessible region or back pocket, while the 5-chloro atom provides a heavy-atom probe for X-ray crystallographic detection of binding mode without requiring bromine or iodine incorporation.

Agrochemical Intermediate for Pyridine Sulfonamide Herbicide Development

Apply as a synthetic intermediate in the development of pyridine sulfonamide herbicides, a well-established class exemplified by pyroxsulam and related acetolactate synthase (ALS) inhibitors [3]. The 5-chloro-4-ethoxypyridine-3-sulfonamide core provides a functionalized pyridine building block for sulfonylurea or triazolopyrimidine herbicide synthesis. The primary sulfonamide group permits further N-functionalization (e.g., coupling with pyrimidinyl carbamates or triazine derivatives), while the chloro substituent serves as a handle for transition-metal-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) to introduce additional aryl or heteroaryl rings. The ISO-certified quality system ensures the batch consistency required for agricultural field trial material preparation .

Quote Request

Request a Quote for 5-Chloro-4-ethoxypyridine-3-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.